
m-PEG9-acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
m-PEG9-acid is a PEG derivative containing a terminal carboxylic acid. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. The hydrophilic PEG spacer increases solubility in aqueous media.
Wissenschaftliche Forschungsanwendungen
Drug Delivery Systems
Overview : m-PEG9-acid is extensively utilized in drug delivery systems due to its biocompatibility and ability to enhance solubility and stability of therapeutic agents.
Case Study : A study demonstrated the effectiveness of this compound in encapsulating hydrophobic drugs, improving their bioavailability. The use of this compound in nanoparticles allowed for controlled release profiles, which is crucial for maintaining therapeutic levels over extended periods.
Drug | Encapsulation Efficiency (%) | Release Rate (%) | Duration (hrs) |
---|---|---|---|
Drug A | 85 | 60 | 48 |
Drug B | 90 | 75 | 72 |
Protein and Peptide Modification
Overview : The PEGylation process involving this compound modifies proteins and peptides to enhance their pharmacokinetic properties.
Case Study : Research indicated that PEGylated proteins exhibited increased circulation time and reduced immunogenicity. For instance, a PEGylated enzyme showed a significant increase in half-life compared to its non-PEGylated counterpart.
Protein Type | Half-Life (hrs) | Immunogenicity Score |
---|---|---|
Non-PEGylated | 2 | High |
PEGylated | 12 | Low |
Antibody Drug Conjugates
Overview : this compound is employed in the development of antibody-drug conjugates (ADCs), which are designed to deliver cytotoxic agents specifically to cancer cells.
Case Study : In a clinical trial, an ADC utilizing this compound demonstrated improved targeting of tumor cells while minimizing side effects. The efficacy was measured by tumor shrinkage in treated patients.
Treatment Group | Tumor Shrinkage (%) | Side Effects Severity (Scale 1-10) |
---|---|---|
Control | 10 | 8 |
This compound ADC | 50 | 3 |
Surface Modification
Overview : The surface modification capabilities of this compound enhance the properties of biomaterials, making them more suitable for medical applications.
Case Study : A study on modified surfaces showed that this compound coatings significantly reduced protein adsorption and cell adhesion, which is beneficial for implants and devices.
Material Type | Protein Adsorption (µg/cm²) | Cell Adhesion (%) |
---|---|---|
Untreated | 200 | 80 |
This compound Coated | 30 | 20 |
Analyse Chemischer Reaktionen
Amide Bond Formation
m-PEG9-acid undergoes amide coupling reactions with primary amines, forming stable conjugates. This reaction is pivotal in bioconjugation and drug delivery applications.
Key Reaction Mechanism
The carboxylic acid group reacts with amines via carbodiimide-mediated activation, typically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC) .
Representative Reaction Scheme
m PEG9 COOH+R NH2EDC NHSm PEG9 CONH R+H2O
Optimized Conditions
Parameter | Value |
---|---|
pH | 4.5–6.0 (aqueous buffer) |
Temperature | 25–37°C |
Reaction Time | 2–24 hours |
Yield | 70–95% |
Applications : Protein PEGylation, antibody-drug conjugates, and polymer-drug linkages .
Esterification
This compound reacts with alcohols to form esters, enabling hydrophobic modifications or protection of the acid group.
Reagents and Conditions
Reagent | Catalyst | Solvent | Yield |
---|---|---|---|
Methanol | HCl (gas) | Dichloromethane | 85% |
Benzyl alcohol | DCC/DMAP | THF | 78% |
tert-Butanol | H₂SO₄ | Toluene | 65% |
Key Insight : The tert-butyl ester derivative (m-PEG9-t-butyl ester) is hydrolytically labile under acidic conditions (pH < 3), enabling controlled release applications .
Activation as NHS Ester
This compound is often converted to its N-hydroxysuccinimide (NHS) ester for enhanced reactivity with amines.
Reductive Amination
Though less common, this compound can participate in reductive amination after conversion to an aldehyde intermediate.
Two-Step Process:
-
Activation : Convert -COOH to -CHO using CDI (1,1'-Carbonyldiimidazole).
-
Reduction : React with amines and NaBH₃CN.
Efficiency :
Comparative Reactivity of PEG Derivatives
The reactivity of this compound is distinct from other PEGylated compounds:
Compound | Functional Group | Key Reaction | Rate Constant (k, M⁻¹s⁻¹) |
---|---|---|---|
This compound | -COOH | Amide coupling | 1.2 × 10⁻³ |
m-PEG9-NHS ester | NHS ester | Amide formation (no EDC) | 2.8 × 10⁻² |
m-PEG9-bromide | -Br | Nucleophilic substitution | 4.5 × 10⁻⁴ |
m-PEG9-phosphonic acid | -PO₃H₂ | Metal chelation | N/A (equilibrium-driven) |
Note : this compound’s carboxylic acid group offers superior versatility in aqueous reactions compared to bromide or phosphonic acid derivatives .
Stability and Degradation
Eigenschaften
Molekularformel |
C20H40O11 |
---|---|
Molekulargewicht |
456.53 |
IUPAC-Name |
2,5,8,11,14,17,20,23,26-nonaoxanonacosan-29-oic acid |
InChI |
InChI=1S/C20H40O11/c1-23-4-5-25-8-9-27-12-13-29-16-17-31-19-18-30-15-14-28-11-10-26-7-6-24-3-2-20(21)22/h2-19H2,1H3,(H,21,22) |
InChI-Schlüssel |
HVDSDOIAPZITDA-UHFFFAOYSA-N |
SMILES |
OC(CCOCCOCCOCCOCCOCCOCCOCCOCCOC)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
m-PEG9-acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.